5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide is an organic compound that belongs to the class of heterocyclic aromatic compounds
Mechanism of Action
Target of Action
Similar compounds have been known to target the mitogen-activated protein kinase 10 .
Mode of Action
It’s worth noting that similar compounds have been used in palladium-catalyzed cross-coupling reactions .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Result of Action
Similar compounds have been known to participate in carbon–carbon bond forming reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
It’s worth noting that the success of similar compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide is unique due to its combination of a furan ring, a pyrazine ring, and a nicotinamide moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQLUAIGOBAKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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